molecular formula C13H14ClN3O4S B2913414 3-[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034365-55-2

3-[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2913414
CAS No.: 2034365-55-2
M. Wt: 343.78
InChI Key: XERCMRMYSCJANT-UHFFFAOYSA-N
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Description

3-[1-(3-Chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione is a synthetic heterocyclic compound featuring a fused imidazolidine-2,4-dione core linked to an azetidine ring substituted with a 3-chloro-4-methylbenzenesulfonyl group. This structure combines two pharmacologically significant motifs:

  • Imidazolidine-2,4-dione (hydantoin): Known for its role in anticonvulsants and antimicrobial agents.
  • Azetidine sulfonamide: A four-membered nitrogen ring with sulfonyl substituents, commonly associated with enzyme inhibition (e.g., β-lactamase inhibitors) .

For example:

Intermediate formation: Reacting imidazolidine-2,4-dione with halogenated benzyl chlorides under basic conditions .

Sulfonylation: Introducing the 3-chloro-4-methylbenzenesulfonyl group using chloroacetyl chloride and triethylamine in dioxane, followed by reflux and purification .

Properties

IUPAC Name

3-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S/c1-8-2-3-10(4-11(8)14)22(20,21)16-6-9(7-16)17-12(18)5-15-13(17)19/h2-4,9H,5-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERCMRMYSCJANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

3-[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, due to its ability to interact with specific biological targets.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of covalent or non-covalent bonds, leading to changes in the target’s structure and activity.

Comparison with Similar Compounds

Structural Analogues of Imidazolidine-2,4-dione Derivatives

The table below compares key structural and physicochemical properties of the target compound with analogous derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups Biological Activity (If Reported)
3-[1-(3-Chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione C₁₄H₁₄ClN₃O₄S 355.80* 3-Chloro-4-methylbenzenesulfonyl Azetidine, sulfonyl, hydantoin Potential enzyme inhibition (inferred)
3-[1-(2-Cyclopentylacetyl)azetidin-3-yl]imidazolidine-2,4-dione C₁₃H₁₉N₃O₃ 265.31 Cyclopentylacetyl Azetidine, ketone, hydantoin Unreported
(Z)-5-(4-Bromophenyl)-3-coumarinylmethyl-thiazolidine-2,4-dione C₁₉H₁₃BrN₂O₄S 445.29 4-Bromophenyl, coumarinylmethyl Thiazolidine, hydantoin Antimicrobial, anticancer (hypothesized)
N-(4-Aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides Varies ~350–400 Aryl, sulfonamide, chloroazetidinone Azetidinone, sulfonamide Antibacterial (e.g., against S. aureus)

*Calculated based on molecular formula.

Key Differences and Implications

Sulfonamide vs. Sulfonyl: Derivatives with sulfonamide linkages (e.g., compounds in ) may exhibit improved water solubility but reduced metabolic stability compared to sulfonyl groups.

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step reactions (e.g., halogenation, sulfonylation, azetidine ring formation), similar to methods in . In contrast, thiazolidine derivatives (e.g., ) are synthesized via simpler condensation reactions.

Thiazolidine-2,4-dione derivatives () are linked to antimicrobial and anticancer activity, highlighting the scaffold’s versatility.

Research Findings and Trends

  • Structural Similarity and Activity : Compounds with a structural similarity >0.7 to imidazolidine-2,4-dione scaffolds (e.g., ) are prioritized in drug discovery due to predictable pharmacokinetics. The target compound’s sulfonyl-azetidine substitution may improve selectivity for specific targets (e.g., LXRβ agonists in ).
  • Thermal Stability : Azetidine-containing derivatives (e.g., ) generally exhibit higher melting points (>200°C) compared to thiazolidine analogues, likely due to rigid ring systems.

Biological Activity

3-[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Core Structure : Imidazolidine-2,4-dione
  • Substituents : 3-chloro-4-methylbenzenesulfonyl and azetidin-3-yl groups

The molecular formula is C14H15ClN2O4SC_{14}H_{15}ClN_{2}O_{4}S with a molecular weight of approximately 360.8 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Azetidin-3-yl Intermediate : This step often employs nucleophilic substitution reactions.
  • Sulfonylation : The azetidin intermediate is treated with 3-chloro-4-methylbenzenesulfonyl chloride.
  • Cyclization : Final cyclization to form the imidazolidine ring under controlled conditions.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Various derivatives were tested against bacterial strains, showing inhibition of growth at specific concentrations.
CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
Compound AE. coli1550
Compound BS. aureus1830

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Mechanism of Action : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.

Cytotoxicity Assays

Studies have assessed the cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
Cell LineIC50 (µM)
MCF-725
HeLa30

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study indicated that the compound acts as an inhibitor for specific enzymes involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
  • Synergistic Effects : Combinations with existing chemotherapeutics like doxorubicin showed enhanced cytotoxicity in resistant cancer cell lines.

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